

In Vitro Showdown: ANT2681 vs. Taniborbactam Against Metallo- β -Lactamases

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Compound of Interest

Compound Name: ANT2681

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A Comparative Guide for Researchers and Drug Development Professionals

The relentless rise of antibiotic resistance, particularly among Gram-negative bacteria producing metallo- β -lactamases (MBLs), poses a significant threat to global health. These enzymes readily hydrolyze most β -lactam antibiotics, including the last-resort carbapenems, rendering them ineffective. In the race to develop novel therapeutics, two promising MBL inhibitors, **ANT2681** and taniborbactam, have emerged as key contenders. This guide provides a detailed comparison of their in vitro activity against clinically relevant MBLs, supported by experimental data and methodologies, to aid researchers and drug development professionals in their evaluation of these critical compounds.

At a Glance: Head-to-Head Comparison

Feature	ANT2681	Taniborbactam
Partner Antibiotic	Meropenem	Cefepime, Meropenem
Chemical Class	N-sulfamoylpyrrole-2-carboxylate	Bicyclic boronate
Primary MBL Targets	NDM, VIM, IMP	NDM, VIM
Inhibition Mechanism	Competitive inhibitor, interacts with the dinuclear zinc ion cluster	Direct inhibitor of both serine- and metallo- β -lactamases

In Vitro Activity: A Quantitative Analysis

The in vitro efficacy of **ANT2681** and taniborbactam has been extensively evaluated against a panel of MBL-producing Enterobacterales and *Pseudomonas aeruginosa*. The following tables summarize the key findings from various studies, focusing on Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

ANT2681 in Combination with Meropenem

ANT2681 is being developed in combination with meropenem. The addition of **ANT2681** has been shown to significantly restore the activity of meropenem against MBL-producing isolates.

Table 1: In Vitro Activity of Meropenem-**ANT2681** against MBL-Producing Enterobacterales

Organism/Enzyme	Meropenem MIC50/MIC90 (µg/mL)	Meropenem + ANT2681 (8 µg/mL) MIC50/MIC90 (µg/mL)	Reference
MBL-positive Enterobacterales (n=1,687)	>32/>32	0.25/8	[1][2][3]
NDM-producing CRE (n=1,108)	>32/>32	0.25/8	[1][2][3]
NDM-positive E. coli	-	MIC90: 1	[2][3]
VIM-positive Enterobacterales	-	74.9% inhibited at 8 µg/mL of both	[1][2][3]
IMP-positive Enterobacterales	-	85.7% inhibited at 8 µg/mL of both	[1][2][3]

CRE: Carbapenem-Resistant Enterobacterales

Table 2: **ANT2681** Inhibition Constants (Ki) Against Specific MBLs

Enzyme	Ki (nM)	Reference
NDM-1	40	[2]
VIM-1	100	[2]
VIM-2	680	[2]
IMP-1	6,300	[2]

Taniborbactam in Combination with Cefepime or Meropenem

Taniborbactam, a broad-spectrum β -lactamase inhibitor, has shown potent activity against both serine- and metallo- β -lactamases and is being developed in combination with cefepime.

Table 3: In Vitro Activity of Cefepime-Taniborbactam against MBL-Producing Isolates

Organism/Enzyme	Cefepime-Taniborbactam MIC90 (μ g/mL)	% Susceptible/Inhibited	Reference
MBL-producing K. pneumoniae	≤ 8 (with meropenem)	87% (cefepime), 94% (meropenem)	[4]
MBL-producing P. aeruginosa	32	86% inhibited at $\leq 16/4$ mg/L	[4]
NDM-producing Enterobacterales (n=207)	-	84.6% susceptible	[5]
VIM-producing Enterobacterales (n=22)	-	100% susceptible	[5]
MBL-producing P. aeruginosa (n=49)	-	63.2% susceptible	[5]

Table 4: Taniborbactam Inhibition Constants (Ki) Against Specific MBLs

Enzyme	Ki (μM)	Reference
NDM-1	0.081	[6]
VIM-2	0.019	[6]
IMP-1	>30	[6]

Experimental Protocols

The in vitro activity data presented above were primarily generated using standard antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]

Workflow for MIC Determination



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

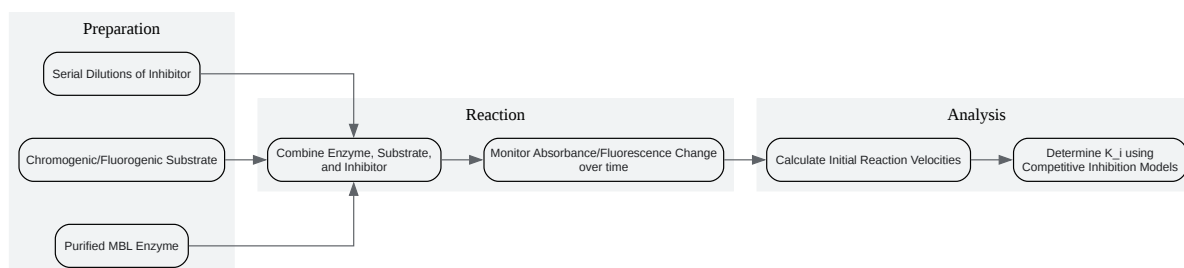
Detailed Steps:

- **Inoculum Preparation:** A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.
- **Drug Dilution:** Serial twofold dilutions of the antimicrobial agents (e.g., meropenem alone and in combination with a fixed concentration of **ANT2681**) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
- **Inoculation:** The microtiter plates containing the serially diluted drugs are inoculated with the prepared bacterial suspension.
- **Incubation:** The plates are incubated at 35-37°C for 16-20 hours in ambient air.
- **MIC Reading:** The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Enzyme Inhibition Assays (K_i Determination)

The inhibitory activity of the compounds against purified MBL enzymes is determined by measuring the initial rates of hydrolysis of a chromogenic or fluorogenic substrate in the presence of varying concentrations of the inhibitor.

Workflow for K_i Determination



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Caption: Workflow for determining the inhibition constant (K_i).

Detailed Steps:

- **Reaction Setup:** Reactions are typically performed in a 96-well plate format in a suitable buffer.
- **Enzyme and Inhibitor Pre-incubation:** The purified MBL enzyme is often pre-incubated with various concentrations of the inhibitor for a defined period.
- **Initiation of Reaction:** The reaction is initiated by the addition of a chromogenic (e.g., nitrocefin, CENTA) or fluorogenic substrate.[8]
- **Kinetic Measurement:** The rate of substrate hydrolysis is monitored continuously by measuring the change in absorbance or fluorescence using a microplate reader.
- **Data Analysis:** The initial reaction velocities are calculated and plotted against the inhibitor concentration. The inhibition constant (K_i) is then determined by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

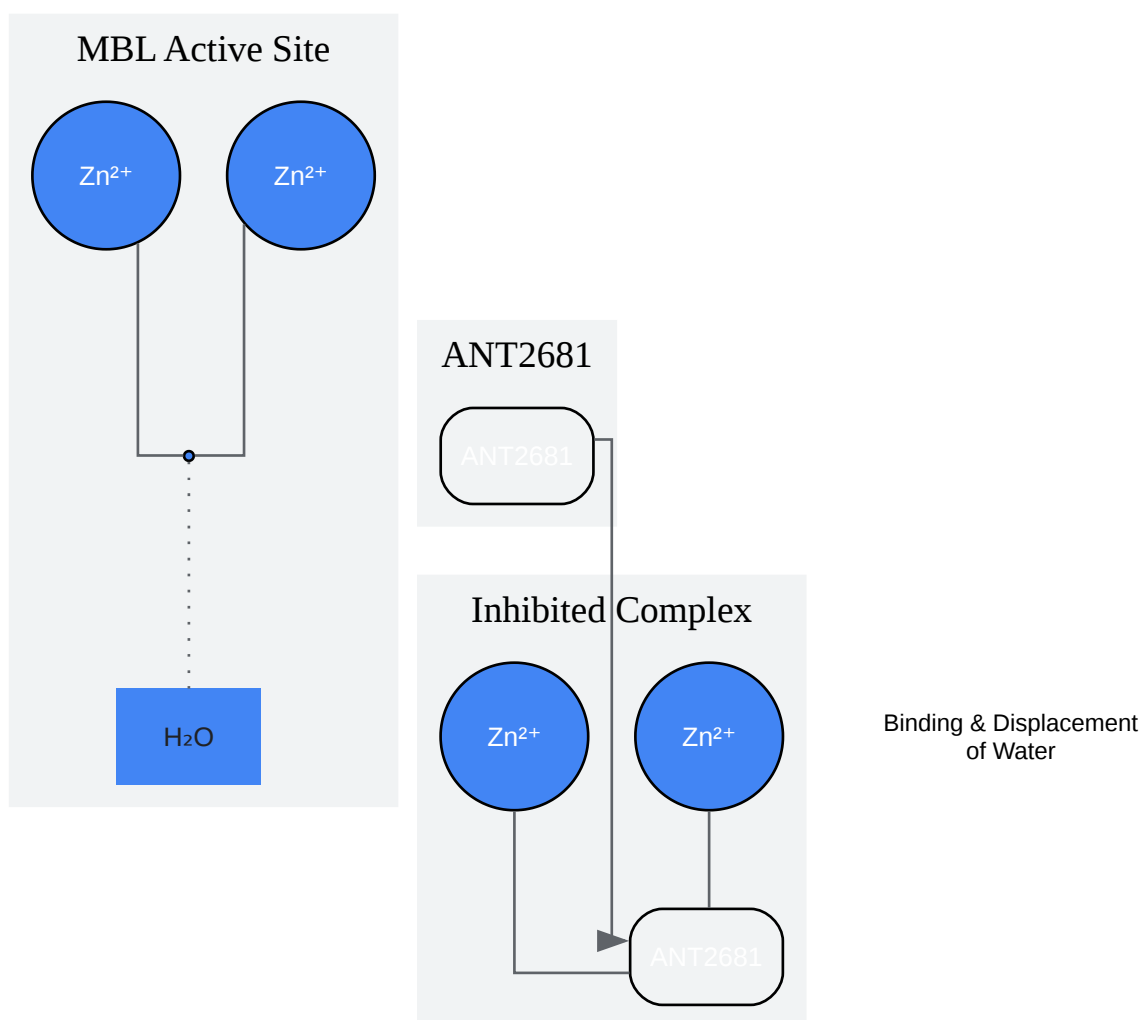
Mechanism of Action

Both **ANT2681** and taniborbactam function by inhibiting the activity of MBLs, but through distinct chemical interactions within the enzyme's active site.

ANT2681: Targeting the Zinc Cofactors

ANT2681 is a competitive inhibitor that directly interacts with the dinuclear zinc ion cluster essential for the catalytic activity of MBLs.[9] The N-sulfamoyl group of **ANT2681** is proposed to displace the zinc-bridging hydroxide/water molecule, thereby inactivating the enzyme.[10]

Proposed Mechanism of **ANT2681** Inhibition



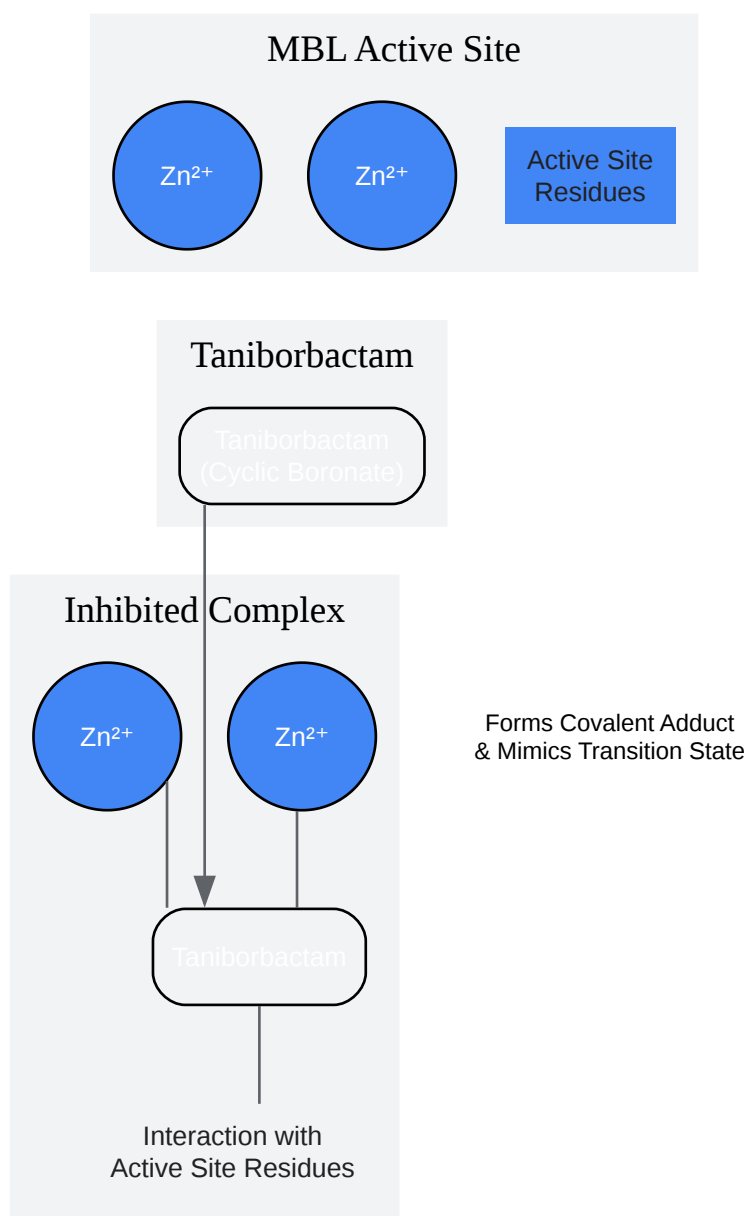
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Caption: **ANT2681** inhibits MBLs by interacting with the zinc ions.

Taniborbactam: A Dual-Action Inhibitor

Taniborbactam is a boronic acid-based inhibitor that has demonstrated a broad spectrum of activity against both serine- β -lactamases and metallo- β -lactamases.[6] In MBLs, the cyclic boronate moiety is believed to interact with the active site zinc ions and key amino acid residues, mimicking the tetrahedral transition state of β -lactam hydrolysis.[11]

Proposed Mechanism of Taniborbactam Inhibition



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Caption: Taniborbactam inhibits MBLs via its cyclic boronate moiety.

Conclusion

Both **ANT2681** and taniborbactam demonstrate potent in vitro activity against a broad range of clinically important metallo- β -lactamases, positioning them as promising candidates to address the growing threat of carbapenem-resistant infections. **ANT2681**, in combination with meropenem, shows particularly strong activity against NDM-producing Enterobacterales.

Taniborbactam, with its broader spectrum of inhibition against both serine- and metallo- β -lactamases, offers a versatile option in combination with cefepime. The choice between these inhibitors for further research and development will likely depend on the specific clinical context, the prevalence of different MBL variants, and the desired spectrum of activity of the final combination therapy. The data and methodologies presented in this guide provide a solid foundation for such evaluations.

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